molecular formula C17H25BO4 B6148455 ethyl 3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoate CAS No. 490035-79-5

ethyl 3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoate

Cat. No.: B6148455
CAS No.: 490035-79-5
M. Wt: 304.2
InChI Key:
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Description

Ethyl 3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoate is a boronic acid derivative with a complex molecular structure. This compound is known for its utility in various chemical reactions, particularly in organic synthesis and material science. Its unique structure, featuring a boronic ester group, makes it a valuable reagent in cross-coupling reactions and other synthetic applications.

Synthetic Routes and Reaction Conditions:

  • Boronic Acid Derivatization: The compound can be synthesized by reacting 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene with ethyl 3-bromopropanoate in the presence of a palladium catalyst and a base such as potassium carbonate.

  • Industrial Production Methods: On an industrial scale, the synthesis involves optimizing reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of specific solvents to enhance the reaction efficiency.

Types of Reactions:

  • Cross-Coupling Reactions: this compound is commonly used in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.

  • Oxidation and Reduction Reactions: The compound can undergo oxidation to form the corresponding carboxylic acid or reduction to yield the corresponding alcohol.

  • Substitution Reactions: It can participate in nucleophilic substitution reactions, where the boronic ester group is replaced by other functional groups.

Common Reagents and Conditions:

  • Palladium Catalysts: Commonly used in cross-coupling reactions.

  • Bases: Potassium carbonate, sodium carbonate, and other organic bases.

  • Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), and others.

Major Products Formed:

  • Biaryl Compounds: Resulting from Suzuki-Miyaura cross-coupling reactions.

  • Carboxylic Acids and Alcohols: Resulting from oxidation and reduction reactions, respectively.

Scientific Research Applications

Ethyl 3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoate is widely used in scientific research due to its versatility in organic synthesis. Its applications include:

  • Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

  • Biology: Employed in the development of bioconjugation techniques for labeling biomolecules.

  • Medicine: Utilized in the synthesis of drug candidates and intermediates for drug discovery.

  • Industry: Applied in the production of advanced materials and polymers.

Mechanism of Action

The compound exerts its effects primarily through its role as a boronic acid derivative in cross-coupling reactions. The boronic ester group facilitates the formation of carbon-carbon bonds, which is crucial in the construction of complex organic molecules. The molecular targets and pathways involved include the activation of palladium catalysts and the formation of biaryl compounds through the Suzuki-Miyaura reaction.

Comparison with Similar Compounds

Ethyl 3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoate is unique due to its specific structure and reactivity. Similar compounds include:

  • Ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)acrylate: Used in similar cross-coupling reactions but with an acrylate group instead of a propanoate group.

  • Ethyl 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate: Another boronic acid derivative with an acetate group instead of a propanoate group.

These compounds share the boronic ester functionality but differ in their substituents, leading to variations in their reactivity and applications.

Properties

CAS No.

490035-79-5

Molecular Formula

C17H25BO4

Molecular Weight

304.2

Purity

95

Origin of Product

United States

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